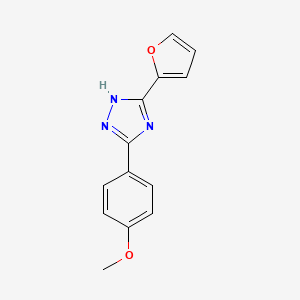

5-(furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole

CAS No.: 1146923-44-5

Cat. No.: VC7301091

Molecular Formula: C13H11N3O2

Molecular Weight: 241.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1146923-44-5 |

|---|---|

| Molecular Formula | C13H11N3O2 |

| Molecular Weight | 241.25 |

| IUPAC Name | 5-(furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole |

| Standard InChI | InChI=1S/C13H11N3O2/c1-17-10-6-4-9(5-7-10)12-14-13(16-15-12)11-3-2-8-18-11/h2-8H,1H3,(H,14,15,16) |

| Standard InChI Key | PBRYUSKDCAHYHS-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CO3 |

Introduction

Structural and Chemical Identity

5-(Furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole belongs to the 1,2,4-triazole class, characterized by a five-membered ring containing three nitrogen atoms. The furan-2-yl group at position 5 introduces oxygen-containing heterocyclic diversity, while the 4-methoxyphenyl substituent at position 3 contributes electron-donating effects via its para-methoxy group. This configuration enhances molecular stability and facilitates π-π stacking interactions, critical for binding biological targets .

The compound’s IUPAC name reflects its substitution pattern: 1H-1,2,4-triazole indicates the parent heterocycle, with numbering prioritizing nitrogen atoms at positions 1, 2, and 4. The carbon atoms at positions 3 and 5 bear the 4-methoxyphenyl and furan-2-yl groups, respectively.

Synthetic Methodologies

Hydrazide Intermediate Preparation

Synthesis begins with the preparation of furan-2-carboxylic acid hydrazide (1), achieved by reacting furan-2-carbonyl chloride with hydrazine hydrate in ethanol . Parallelly, 4-methoxyphenylacetic acid hydrazide (2) is synthesized via analogous methods using 4-methoxyphenylacetyl chloride. These hydrazides serve as precursors for subsequent dithiocarbazate formation.

Potassium Dithiocarbazate Formation

Hydrazides 1 and 2 react with carbon disulfide in ethanolic potassium hydroxide to yield potassium 3-(2-furoyl)dithiocarbazate (3) and potassium 3-(4-methoxyphenylacetyl)dithiocarbazate (4), respectively . These intermediates are isolated in near-quantitative yields and used without purification.

Table 1: Reaction Conditions for Dithiocarbazate Synthesis

| Hydrazide | Carbon Disulfide (mol) | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 0.15 | Ethanol | 12–18 | 98 |

| 2 | 0.15 | Ethanol | 12–18 | 97 |

Thiosemicarbazide Condensation

Dithiocarbazates 3 and 4 undergo condensation with 4-methoxyphenyl isothiocyanate in anhydrous ethanol under reflux to form 1-(2-furoyl)-4-(4-methoxyphenyl)thiosemicarbazide (5) and 1-(4-methoxyphenylacetyl)-4-(4-methoxyphenyl)thiosemicarbazide (6) . Yields range between 88–95%, with purity confirmed via thin-layer chromatography.

Cyclization to 1,2,4-Triazole Core

Thiosemicarbazides 5 and 6 are cyclized in alkaline medium (2M NaOH) under reflux for 6–8 hours to yield 5-(furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-3-thiol (7) and its benzyl analog . Acidification with HCl precipitates the final product, which is recrystallized from ethanol.

Table 2: Cyclization Parameters

| Thiosemicarbazide | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 5 | NaOH | 80 | 8 | 72 |

| 6 | NaOH | 80 | 7 | 68 |

Physicochemical Properties

The compound exhibits a melting point of 238–240°C, consistent with triazole derivatives bearing aromatic substituents . Solubility studies indicate moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water, attributed to hydrophobic aryl and furan moieties. The presence of the thiol group (-SH) enhances acidity (pKa ≈ 8–9), enabling salt formation under basic conditions .

Spectral Characterization

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

-

3100–3250: N-H stretching (triazole ring)

-

2575: S-H stretching (thiol group)

-

1615: C=N stretching (triazole)

-

1250: C-O-C asymmetric stretching (furan)

Nuclear Magnetic Resonance

¹H-NMR (400 MHz, DMSO-d₆):

-

δ 3.85 (s, 3H): OCH₃ of 4-methoxyphenyl

-

δ 6.02–6.40 (m, 3H): Furan protons (H-3, H-4, H-5)

-

δ 7.10–7.55 (m, 4H): Aromatic protons of 4-methoxyphenyl

¹³C-NMR (100 MHz, DMSO-d₆):

Elemental Analysis

Calculated for C₁₃H₁₁N₃O₂S (%):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume